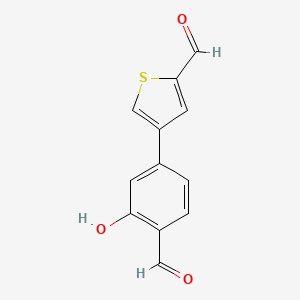
6-(3-Acetylphenyl)-2-formylphenol, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(3-Acetylphenyl)-2-formylphenol, 95% (6-APF) is a phenolic compound used in a variety of scientific research applications. It is a white crystalline solid that is soluble in methanol, ethanol, and ethyl acetate. 6-APF is an important intermediate in the synthesis of a number of pharmaceuticals and biologically active compounds. It is also used in the production of dyes and pigments, as well as in the manufacture of perfumes and fragrances.
Wissenschaftliche Forschungsanwendungen
6-(3-Acetylphenyl)-2-formylphenol, 95% has been widely used in scientific research due to its versatility and wide range of applications. It is commonly used in organic synthesis as a reagent or catalyst in the synthesis of pharmaceuticals and biologically active compounds. 6-(3-Acetylphenyl)-2-formylphenol, 95% has also been used to study the structure and reactivity of organic molecules, as well as to study the mechanism of enzyme-catalyzed reactions. It is also used in the production of dyes and pigments, as well as in the manufacture of fragrances and perfumes.
Wirkmechanismus
The mechanism of action of 6-(3-Acetylphenyl)-2-formylphenol, 95% is not fully understood, however it is believed to be related to its ability to form complexes with metal ions and to act as a Lewis acid. It is also believed to act as an electron donor and to be involved in the formation of covalent bonds with other molecules.
Biochemical and Physiological Effects
The biochemical and physiological effects of 6-(3-Acetylphenyl)-2-formylphenol, 95% are not well understood, however it has been shown to have antioxidant, anti-inflammatory, and antimicrobial properties. It has also been shown to inhibit the growth of cancer cells and to have anticancer activity. Additionally, 6-(3-Acetylphenyl)-2-formylphenol, 95% has been shown to have anti-allergic and anti-viral properties.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 6-(3-Acetylphenyl)-2-formylphenol, 95% in laboratory experiments include its low cost, wide availability, and its versatility in organic synthesis. It is also relatively stable and can be stored for long periods of time without degradation. The main limitation of 6-(3-Acetylphenyl)-2-formylphenol, 95% is its low solubility in water, which makes it difficult to use in aqueous solutions.
Zukünftige Richtungen
The potential future directions for 6-(3-Acetylphenyl)-2-formylphenol, 95% include further research into its biochemical and physiological effects, as well as its potential applications in the synthesis of pharmaceuticals and biologically active compounds. Additionally, research into its mechanism of action and its potential applications in the production of dyes and pigments, as well as in the manufacture of fragrances and perfumes, should be explored. Finally, research into its potential uses in the treatment of cancer and other diseases should be conducted.
Synthesemethoden
6-(3-Acetylphenyl)-2-formylphenol, 95% is synthesized by the reaction of 3-acetylphenol and formaldehyde in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out at temperatures between 60-80°C and the product is isolated by crystallization. The yield of the reaction is typically between 70-80%.
Eigenschaften
IUPAC Name |
3-(3-acetylphenyl)-2-hydroxybenzaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12O3/c1-10(17)11-4-2-5-12(8-11)14-7-3-6-13(9-16)15(14)18/h2-9,18H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQVSKQKYIUNCMR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=CC(=C1)C2=CC=CC(=C2O)C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40685138 |
Source


|
| Record name | 3'-Acetyl-2-hydroxy[1,1'-biphenyl]-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40685138 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(3-Acetylphenyl)-2-formylphenol | |
CAS RN |
1261988-10-6 |
Source


|
| Record name | 3'-Acetyl-2-hydroxy[1,1'-biphenyl]-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40685138 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














